molecular formula C8H6ClN3O2S B1475234 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride CAS No. 1600335-61-2

1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride

Cat. No.: B1475234
CAS No.: 1600335-61-2
M. Wt: 243.67 g/mol
InChI Key: XVIFRJNANZCJNU-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClN3O2S . It is a type of triazole, a class of five-membered heterocyclic compounds that contain three nitrogen atoms . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, which allows for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered triazole ring attached to a phenyl group and a sulfonyl chloride group . The triazole ring can accommodate a wide range of substituents, allowing for the construction of diverse bioactive molecules .

Scientific Research Applications

Synthesis and Anticancer Activity

1-phenyl-1H-1,2,3-triazole derivatives have demonstrated significant biological importance. A study detailed the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, exhibiting moderate activity against various cancer cell lines, highlighting its potential in medicinal chemistry and anticancer drug design (Salinas-Torres et al., 2022).

Antibacterial and Surface Activity

Research into 1,2,4-triazole derivatives has found them to be effective in synthesizing biologically active heterocycles with antimicrobial properties. These compounds can serve as surface-active agents, demonstrating the versatility of triazole derivatives in creating substances with potential industrial applications (El-Sayed, 2006).

Novel Synthesis Methods

A one-pot synthesis approach for novel 1,2,3-triazole derivatives has been developed, showcasing good yields and significant in vitro antibacterial activity. This method emphasizes operational simplicity and potential in drug discovery (Sreerama et al., 2020).

Corrosion Inhibition

The application of 1,2,3-triazole derivatives extends to materials science, where they have been used as inhibitors of copper corrosion in various conditions, demonstrating the chemical versatility and practical utility of these compounds (Shevtsov et al., 2019).

Antimicrobial Agents

Synthesis and evaluation of 1,3,4-triazole-2-one derivatives as antimicrobial agents have shown that these compounds possess notable antibacterial, antifungal, and anti-inflammatory activities, indicating their potential as new therapeutic agents (Neelgundmath & Kotresh, 2012).

Safety and Hazards

According to the Classification and Labelling Inventory of the European Chemicals Agency (ECHA), 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is classified as Skin Corrosive 1B, which means it can cause severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. For instance, it can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction is crucial in studying enzyme mechanisms and protein functions. Additionally, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have significant implications for cellular metabolism, as they can lead to shifts in metabolic flux and the production of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine residues . This covalent modification can lead to changes in protein conformation and activity. Additionally, this compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . The stability of this compound is crucial for its long-term use in biochemical studies. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the full scope of its biochemical impact.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or protein modifier . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the extensive covalent modification of cellular proteins and disruption of critical cellular processes. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can inhibit specific metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites . For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance . Additionally, this compound can interact with cofactors, such as NADH or ATP, further influencing metabolic pathways and cellular energy status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . This compound can be transported into cells via specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic enzymes and energy production . The subcellular localization of this compound is crucial for its specific biochemical effects and overall impact on cellular function.

Properties

IUPAC Name

3-phenyltriazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIFRJNANZCJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600335-61-2
Record name 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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